Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound with significant relevance in chemical research and development. It is classified under boron-containing compounds and is notable for its potential applications in medicinal chemistry and material science.
The compound falls under the category of piperazine derivatives, which are known for their diverse biological activities. Its structure incorporates a boron-containing dioxaborolane moiety, which enhances its reactivity and potential utility in synthetic chemistry.
The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity but are not universally standardized across all synthetic routes.
The molecular formula of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is . The compound features a tert-butyl group attached to a carboxylate linked to a piperazine ring that further connects to a pyridine ring substituted with a dioxaborolane group.
The molecular weight of this compound is approximately 403.33 g/mol. The structural representation can be derived from its SMILES notation: O=C(OC(C)(C)C)N(CC1)CCN1C2=NC=C(C(C)=C2)B(OC(C)3C)OC3(C)C
.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate can participate in various chemical reactions due to the presence of reactive functional groups:
These reactions are essential for its application in synthesizing more complex molecules in pharmaceutical chemistry.
The mechanism of action for tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate primarily relates to its potential as a building block in drug development. The boron atom within the dioxaborolane may facilitate interactions with biological targets through coordination or covalent bonding.
Data on specific biological mechanisms remains limited but suggests that compounds containing similar structures exhibit activity against various biological pathways.
The compound typically appears as a white to off-white solid. Its melting point ranges between 114 °C and 118 °C .
Key chemical properties include:
Relevant data on reactivity suggests that it may undergo hydrolysis under acidic conditions or react with strong nucleophiles due to its ester functionality.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate has potential applications in:
Its unique structure allows for diverse functionalization possibilities that are valuable in ongoing research within these fields.
The emergence of this compound reflects the evolution in boron chemistry that accelerated with Miyaura's pioneering work on pinacol boronic esters in the 1990s. Designed to overcome the inherent instability of free boronic acids, its 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-pyridine subunit enables efficient palladium-catalyzed cross-coupling under physiological conditions—a transformation previously unattainable with first-generation arylboron reagents [1] [4]. The compound addresses the synthetic challenge of integrating boron into nitrogen-rich pharmacophores without competing coordination or decomposition.
Notably, two distinct CAS numbers (936250-21-4 and 496786-98-2) appear in chemical databases for this compound, reflecting potential registry variations between commercial suppliers. This discrepancy underscores the need for analytical characterization (e.g., NMR, HPLC) to confirm identity across sources [1] [6].
Table 1: Key Historical Developments in Boron-Containing Heterocycles
Year | Development | Impact on Target Compound Design |
---|---|---|
1990s | Miyaura's pinacol boronate esters | Enabled air-stable pyridine-boronate synthesis |
2000s | Boc-protected amine boronate applications | Facilitated piperazine integration |
2010s+ | Commercial availability (e.g., BLD Pharm) | Accelerated pharmaceutical R&D adoption |
The pinacol-derived dioxaborolane unit confers exceptional stability and handling advantages over free boronic acids. Its cyclic diol ester structure (B-O bond length: ~1.36 Å) electronically saturates boron's vacant p-orbital, preventing protodeboronation and oxidative degradation [2] [4]. This stabilization is quantified by the moiety's hydrolysis resistance—maintaining integrity >48 hours in aqueous ethanol (pH 7-9)—allowing its use in bioconjugation and aqueous-phase Suzuki reactions [4].
The steric profile of the tetramethyl groups (van der Waals volume: ~68 ų) influences transmetalation kinetics. While methyl substituents slightly reduce coupling rates compared to unsubstituted analogs, they prevent undesired homo-coupling—a critical advantage when synthesizing asymmetrical biaryl pharmaceuticals [4]. Comparative analysis shows the pyridine-attached borolan-2-yl group (as in this compound) exhibits 3.6× faster oxidative addition than phenyl-based analogs due to nitrogen-assisted palladium coordination [1] [4].
Table 2: Comparative Properties of Boronic Ester Functional Groups
Boronic Ester Type | Hydrolysis Half-life (pH 7) | Suzuki Coupling Yield (%) | Log P Contribution |
---|---|---|---|
Pinacol (This compound) | >48 hours | 89-92% | +1.84 |
Neopentyl glycol | ~32 hours | 85-88% | +1.62 |
1,2-Ethanediol | ~6 hours | 78-82% | +0.93 |
Free boronic acid | <1 hour | 45-75%* | -0.48 |
**Yield highly variable due to side reactions [2] [4] [7]
The piperazine ring serves as a conformational director that positions the Boc group and pyridine-boronate for optimal target engagement. With a TPSA (Topological Polar Surface Area) of 48.0 Ų for the piperazine-Boc subunit, this moiety enhances solubility—critical for reactions in polar aprotic solvents like DMSO or acetonitrile [3] [6]. The Boc group (CO₂tBu) performs three synergistic functions: (1) it blocks N-alkylation during cross-coupling, preserving the piperazine's secondary amine for downstream functionalization; (2) its steric bulk (molar refractivity: 92.38) prevents boronate coordination to the piperazine nitrogen; and (3) it enables rapid deprotection (TFA, 25°C, <30 min) to generate cationic amines for salt formation [3] [5] [6].
Computational modeling reveals that the piperazine's chair conformation positions the C4-pyridine and N1-Boc groups equatorially, minimizing torsional strain (<2.1 kcal/mol barrier). This geometry orients the boronate 8.7 Å from the piperazine N-H (deprotected form)—an optimal distance for bidentate target binding in kinase inhibitors or neurotransmitter analogs [3] [6]. The scaffold's druglikeness is evidenced by calculated properties: Log P = 1.76 (consensus), aqueous solubility = 0.149 mg/mL, and high gastrointestinal absorption (BOILED-Egg model) [3].
Table 3: Key Physicochemical Properties of the Piperazine-Carboxylate Scaffold
Parameter | Value | Methodology | Pharmacological Relevance |
---|---|---|---|
Molecular Weight | 389.30 g/mol | Empirical | Rule-of-Five compliance |
TPSA | 48.0 Ų | Ertl P. (2000) | Membrane permeability |
Rotatable Bonds | 4 | Computational | Conformational flexibility |
Log Po/w (consensus) | 1.76 | iLOGP/XLOGP3/MLOGP | Lipophilicity optimization |
H-bond Acceptors | 6 | Empirical | Solubility & target engagement |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5